(3-Chloro-5-methoxypyridin-4-yl)methanol
Description
(3-Chloro-5-methoxypyridin-4-yl)methanol is a pyridine derivative featuring a chlorine atom at position 3, a methoxy group at position 5, and a hydroxymethyl (-CH2OH) substituent at position 4. The chlorine and methoxy groups influence the electronic properties of the pyridine ring, while the hydroxymethyl group offers a site for further functionalization, such as oxidation or esterification.
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
(3-chloro-5-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-3,10H,4H2,1H3 |
InChI Key |
PWNWTYIQFSFXRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methoxypyridin-4-yl)methanol can be achieved through several methods. One common approach involves the chlorination of 5-methoxypyridin-4-ylmethanol using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and advanced purification techniques like recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-methoxypyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 5-methoxypyridin-4-ylmethanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-5-methoxypyridine-4-carboxylic acid.
Reduction: 5-Methoxypyridin-4-ylmethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-5-methoxypyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-5-methoxypyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their substituent patterns:
Electronic and Steric Effects
- Chlorine vs. Methoxy Groups: The chlorine atom at position 3 in the target compound is electron-withdrawing, reducing the pyridine ring's basicity. In contrast, the methoxy group at position 5 is electron-donating, creating a polarized electronic environment. Compounds like (5-Chloro-2-methoxypyridin-3-yl)methanol exhibit reversed electronic effects due to altered substituent positions.
- Hydroxymethyl Position: The hydroxymethyl group at position 4 in the target compound is adjacent to the chlorine (position 3), which may lead to steric hindrance during reactions.
Reactivity and Functionalization
- Hydroxymethyl Group: The -CH2OH group in the target compound can undergo oxidation to a carboxylic acid or form esters. In [5-(Benzyloxy)-4-(chloromethyl)-3-pyridinyl]methanol , the chloromethyl group at position 4 allows nucleophilic substitution, offering a pathway for further derivatization.
- Aryl Substituents: The trifluoromethylphenyl group in (3-chloro-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)methanol enhances lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications compared to the target compound’s methoxy group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
